N-(4-fluorophenyl)-4-nitrobenzamide
Description
Significance of N-(4-fluorophenyl)-4-nitrobenzamide within Benzamide (B126) Derivatives
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. tandfonline.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior. tandfonline.comnih.gov
Enhanced Metabolic Stability : The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. This can increase the bioavailability and duration of action of a drug. tandfonline.com
Increased Lipophilicity : Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which may improve its ability to cross cell membranes. tandfonline.comnih.gov
Altered Physicochemical Properties : As the most electronegative element, fluorine's presence can alter the electron distribution within a molecule. tandfonline.com This can impact properties like acidity (pKa) and how the molecule binds to biological targets. tandfonline.comnih.gov For instance, fluorine can lower the basicity of nearby functional groups, which may improve membrane permeation. tandfonline.com
Improved Binding Affinity : The substitution of hydrogen with fluorine can lead to enhanced binding to protein targets without significantly increasing the molecule's size, potentially leading to greater potency. tandfonline.com
The nitro group (-NO2) is a powerful electron-withdrawing group that significantly influences the chemical and electronic properties of an aromatic ring. numberanalytics.comnumberanalytics.com
Electronic Effects : The nitro group deactivates the aromatic ring towards electrophilic substitution reactions due to its strong electron-withdrawing nature. numberanalytics.comquora.com Conversely, it facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). numberanalytics.comnumberanalytics.com This reactivity is crucial in the synthesis of various derivatives.
Biological Activity : The nitro group is a key functional group in many therapeutic agents, contributing to antimicrobial and other pharmacological activities. mdpi.com Its presence can influence a molecule's ability to participate in redox reactions within biological systems.
Overview of Research Trajectories for this compound
The study of this compound is situated within the broader context of benzamide research, which has a rich history and continues to be a vibrant area of investigation.
Benzamides have long been a focus of medicinal chemistry research. walshmedicalmedia.comwalshmedicalmedia.com The amide bond is a fundamental linkage in many biologically active molecules. mdpi.com Early research led to the discovery of several benzamide-based drugs, particularly those with antipsychotic activity like Sulpiride and Amisulpiride. walshmedicalmedia.comvalpo.edu Over the years, research has expanded to explore a vast chemical space, with scientists modifying the benzamide scaffold with various substituents to develop compounds with a wide range of therapeutic applications, including anticonvulsant, anti-inflammatory, and anticancer activities. walshmedicalmedia.comresearchgate.net The relative ease of synthesis and the stability of the resulting products have made benzamides an attractive class of compounds for drug discovery programs. mdpi.comnih.gov
In modern life sciences, benzamides are not only developed as potential therapeutics but are also used as chemical probes and research tools to study biological processes. mdpi.com They are frequently designed as enzyme inhibitors, receptor agonists or antagonists, and imaging agents. researchgate.netnih.gov
Research into compounds structurally related to this compound highlights potential avenues of investigation. For instance, a derivative, N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, was identified as a moderate inhibitor of the enzyme 6-phosphogluconate dehydrogenase (6PGD), suggesting the potential for this scaffold in enzyme inhibition studies. acs.orgacs.org Furthermore, various 4-nitrobenzamide (B147303) derivatives have been synthesized and evaluated for their antimicrobial properties. ijpbs.com Derivatives of N-(4-fluorophenyl)benzamide have also been investigated for potential fungicidal and insecticidal activities. mdpi.com These studies underscore the role of the 4-nitrobenzamide and N-(4-fluorophenyl)amide moieties as key components in the design of new biologically active agents for further research.
Table 2: Research on Structurally Related Benzamide Derivatives
| Compound Class | Research Focus | Potential Application | Reference |
|---|---|---|---|
| 4-Nitrobenzamide Derivatives | Enzyme Inhibition (6PGD) | Therapeutic Development | acs.orgacs.org |
| 4-Nitrobenzamide Derivatives | Antimicrobial Activity | Anti-infective Agents | ijpbs.com |
| N-(4-fluorophenyl)benzamide Derivatives | Fungicidal & Insecticidal Activity | Agrochemical Research | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWALBEQFNHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308463 | |
| Record name | N-(4-fluorophenyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347-81-9 | |
| Record name | NSC204252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-fluorophenyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-FLUORO-4-NITROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N 4 Fluorophenyl 4 Nitrobenzamide and Its Analogues
Direct Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide
The primary route for synthesizing this compound involves the direct coupling of 4-nitrobenzoyl chloride and 4-fluoroaniline (B128567). This method is a specific example of a broader class of reactions known as amidation.
Amidation Reactions utilizing 4-Nitrobenzoyl Chloride and 4-Fluoroaniline
The synthesis of this compound is achieved through the acylation of 4-fluoroaniline with 4-nitrobenzoyl chloride. mdpi.com This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic nitrogen atom of 4-fluoroaniline on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction proceeds readily, often in a suitable solvent like dichloromethane (B109758), to form the stable amide bond. mdpi.com The presence of a base, such as triethylamine (B128534) or pyridine (B92270), is typically required to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion. mdpi.comchemicalbook.com
A general procedure involves dissolving 4-fluoroaniline in a solvent and then adding 4-nitrobenzoyl chloride. mdpi.com A base is subsequently introduced to scavenge the HCl produced. mdpi.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). mdpi.com Upon completion, the product is typically isolated through a workup procedure that may involve washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by purification. mdpi.com
Reaction Conditions and Yield Optimization Strategies
The efficiency of the amidation reaction can be influenced by several factors, including the choice of solvent, base, and reaction temperature. Common solvents for this type of reaction are aprotic solvents like dichloromethane or tetrahydrofuran. mdpi.com The selection of the base is also important; tertiary amines such as triethylamine or pyridine are frequently used. mdpi.comchemicalbook.com The reaction is often carried out at room temperature, although gentle heating or cooling may be employed to optimize the reaction rate and minimize side reactions. chemicalbook.com
Yields for the synthesis of this compound and its analogues are often high, with reports of up to 90% for similar reactions. mdpi.com Purification of the final product is commonly achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or ethyl acetate, or by column chromatography on silica (B1680970) gel.
Table 1: Reaction Parameters for the Synthesis of N-Arylbenzamides
| Reactants | Solvent | Base | Temperature | Yield | Reference |
| 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride | Dichloromethane | Triethylamine | Room Temperature | 90% | mdpi.com |
| 4-nitrobenzoic acid and various amines | Thionyl chloride (for acid chloride formation) | Not specified | Reflux | Not specified | researchgate.net |
| 3,5-Dinitrobenzoyl chloride and 4-nitroaniline | Tetrahydrofuran | Not specified | Reflux | Not specified | nih.gov |
| 4-nitrobenzoic acid and ammonia | Trichlorobenzene | Boric acid with PEG-400 | 160-185 °C | High | researchgate.netlookchem.com |
Synthetic Approaches for Related N-Substituted Nitrobenzamide Derivatives
The synthesis of N-substituted nitrobenzamide derivatives is not limited to the direct coupling of an aniline (B41778) and a benzoyl chloride. A variety of other synthetic strategies can be employed to construct and functionalize the core benzamide (B126) scaffold.
Multi-step Organic Reaction Sequences for Benzamide Core Functionalization
The synthesis of complex benzamide derivatives often involves multi-step reaction sequences. These sequences allow for the introduction of various functional groups onto the benzamide core, which can be crucial for modulating the compound's properties. Protecting groups are often employed in these syntheses to prevent unwanted side reactions with reactive functional groups, such as amines. utdallas.edu For instance, an amino group can be protected as an amide, which is less reactive, and then deprotected at a later stage in the synthesis. utdallas.edu
An example of a multi-step synthesis involves the initial formation of a benzamide, followed by further functionalization. For instance, a starting benzamide can undergo electrophilic aromatic substitution to introduce additional substituents on either of the aromatic rings. The specific reaction conditions will dictate the position of the new substituent.
Cyclization and Substitution Reactions in Benzamide Scaffold Construction
Cyclization reactions offer another avenue for the synthesis of complex benzamide-containing structures. For example, intramolecular cyclization of appropriately substituted benzamides can lead to the formation of heterocyclic systems. One such method involves the palladium-catalyzed cyclization–carbonylation of 2-alkynyl primary benzamides to produce substituted isoquinoline (B145761) derivatives. acs.org Another approach utilizes the cyclization of N-arylamidoximes in a one-pot acylation-cyclization process to generate benzimidazoles, avoiding harsh conditions like nitration with nitric/sulfuric acid. acs.org
Substitution reactions are also fundamental in modifying the benzamide scaffold. Nucleophilic aromatic substitution can be used to introduce new functional groups. For example, a chloro-substituent on the benzamide ring can be displaced by an amine to form a new C-N bond. nih.gov
Nitration and Oxidation Strategies for Nitrobenzamide Synthesis
Nitration is a key reaction for the synthesis of nitrobenzamide derivatives. This electrophilic aromatic substitution reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. acs.org The position of nitration is directed by the existing substituents on the benzene (B151609) ring. For N-phenylbenzamide, nitration preferentially occurs at the para-position of the aniline ring because the amide group activates this ring towards electrophilic attack, despite the lone pair on the nitrogen being in resonance with the carbonyl group. stackexchange.com
Oxidation reactions can also be employed in the synthesis of nitrobenzamides, although less commonly for the direct introduction of the nitro group. More often, oxidation is used to modify other functional groups present in the molecule. For instance, the oxidation of aliphatic side chains on a biochar material using nitric acid can lead to the formation of nitro groups as a secondary reaction. acs.org
Amidation of 4-Nitrobenzoyl Chloride with Substituted Amines
A prevalent and effective method for synthesizing N-substituted benzamides is the reaction of a benzoyl chloride with a primary or secondary amine. chemguide.co.ukrsc.org In the case of this compound, this involves the reaction of 4-nitrobenzoyl chloride with 4-fluoroaniline.
The general reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to yield the stable amide product. chemguide.co.uk
A specific example is the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, where 4-nitrobenzoyl chloride is reacted with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane. mdpi.com Triethylamine is often added to the reaction mixture to act as a base, neutralizing the hydrochloric acid that is formed as a byproduct. mdpi.com The reaction is typically rapid, often completing within 30 minutes. mdpi.com
The reactivity of the substituted amine and the benzoyl chloride is influenced by the electronic nature of their substituents. Electron-withdrawing groups on the benzoyl chloride, such as the nitro group in 4-nitrobenzoyl chloride, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups on the amine increase its nucleophilicity.
A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by first treating 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. nih.gov This was then reacted with various anilines or other amines in dimethylformamide (DMF) to produce the desired amide products. nih.gov
Table 1: Examples of Amidation Reactions with Substituted Amines
| Amine | Acyl Chloride | Product |
| 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com |
| Various anilines/amines | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives nih.gov |
| 4-fluoroaniline | 4-nitrobenzoyl chloride | This compound |
Reductive Transformations of Nitro Groups in Benzamide Analogues
The nitro group in benzamide analogues is a versatile functional group that can be readily transformed into an amino group through reduction. nih.gov This transformation is significant as it opens pathways to a wider range of derivatives with potentially different biological activities. The reduction of a nitro group typically involves a six-electron transfer, proceeding through nitroso and N-hydroxylamino intermediates to form the final amine. nih.gov
Various reducing agents can be employed for this purpose. A common laboratory method involves the use of metals such as iron in the presence of an acid, like ammonium (B1175870) chloride, in a solvent mixture such as ethanol and water. acs.org For instance, N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrophenylacetamide was reduced to the corresponding 4-aminophenylacetyl derivative using this method. acs.org
Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas, is another effective method for nitro group reduction. More recently, iron-based catalysts have gained attention for their efficiency and lower toxicity. An iron(salen) complex has been shown to catalyze the reduction of nitro compounds at room temperature using pinacol (B44631) borane (B79455) (HBpin) as the reductant. acs.org Interestingly, by switching the reductant to phenylsilane (B129415) (H3SiPh), it is possible to chemoselectively reduce the nitro group while leaving other reducible functional groups, like aldehydes, intact. acs.org
A method for the reductive coupling of nitroarenes with aryl sulfinates to form sulfonamides has also been developed, using sodium bisulfite with or without tin(II) chloride as the reducing system. acs.org This reaction is believed to proceed through a nitrosoarene intermediate. acs.org
Table 2: Conditions for Reductive Transformation of Nitro Groups
| Starting Material | Reducing Agent/Catalyst | Product | Reference |
| N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrophenylacetamide | Fe, NH4Cl, EtOH/H2O | N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-aminophenylacetamide | acs.orgacs.org |
| Nitroarenes | Iron(salen) complex, HBpin | Aminoarenes | acs.org |
| Nitroarenes | Iron(salen) complex, H3SiPh | Aminoarenes (chemoselective) | acs.org |
| Nitroarenes and Aryl sulfinates | NaHSO3, SnCl2 | (Hetero)aryl sulfonamides | acs.org |
Ring-Opening Reactions for Benzamide Derivative Formation
The formation of benzamide derivatives can also be achieved through ring-opening reactions of heterocyclic compounds. This approach offers an alternative synthetic route, often leading to novel structures.
One such example is the synthesis of 2-aminobenzoxazoles, which involves the ring-opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative cyclization. rsc.org While this specific example leads to a cyclic amide-like structure, the initial ring-opening step demonstrates the potential for generating acyclic amide intermediates.
Another relevant strategy involves the reaction of benzoyl isothiocyanate with malononitrile. acs.org This reaction, followed by alkylation and subsequent treatment with hydrazine, leads to the formation of benzamide-based 5-aminopyrazoles. acs.org This multi-step synthesis showcases the construction of a complex heterocyclic system containing a benzamide moiety.
Novel Synthetic Protocols and Mechanistic Insights
Recent research has focused on developing more efficient and environmentally friendly methods for amide synthesis, as well as gaining a deeper understanding of the reaction mechanisms involved.
Unexpected Amide Formation via Hydroxylamine (B1172632) and Nitrile Reactions
The reaction between aromatic nitriles and hydroxylamine is typically used to synthesize amidoximes. However, under certain conditions, this reaction can lead to the unexpected formation of amides as a significant byproduct. rsc.orgresearchgate.netrsc.org This is particularly observed when the aromatic nitrile contains electron-withdrawing substituents, such as a nitro group. rsc.org
The proposed mechanism for this unexpected amide formation involves the initial attack of the hydroxylamine on the nitrile carbon. rsc.org While the expected pathway leads to an amidoxime, an alternative pathway can result in the formation of an amide, possibly through an intermediate that reacts with a second molecule of hydroxylamine. rsc.org In one study, the reaction of a nitrile with hydroxylamine hydrochloride in the presence of a copper fluorapatite (B74983) (CuFAP) catalyst under neat conditions yielded the corresponding amide in good yield. scirp.org
Solvent Effects and Electronic Influences on Reaction Outcomes
The choice of solvent can have a profound impact on the outcome of chemical reactions, including amide synthesis. rsc.org Solvents can influence reaction rates and even alter the reaction mechanism. For instance, in the amidation of acid chlorides, the use of a bio-based solvent like Cyrene™ has been shown to be a greener alternative to traditional dipolar aprotic solvents like DMF and dichloromethane. rsc.org
The electronic properties of the reactants also play a crucial role. In the reaction of nitriles with hydroxylamine, the presence of electron-withdrawing groups on the nitrile promotes the formation of the amide byproduct. rsc.org Theoretical and experimental studies have been conducted to better understand these solvent and electronic effects, aiming to develop more selective and efficient synthetic protocols. researchgate.netrsc.org For example, the use of ionic liquids as solvents in the reaction of nitriles with hydroxylamine has been shown to reduce reaction times and eliminate the formation of the amide byproduct, leading to the selective synthesis of amidoximes. rsc.org
Mechanism of Action Investigations
Molecular Interactions with Biological Targets
The efficacy of N-(4-fluorophenyl)-4-nitrobenzamide as a bioactive compound is rooted in its ability to interact with and modulate the function of key biological macromolecules.
Enzyme and Protein Binding and Inhibition
While comprehensive protein binding studies on this compound are not extensively detailed in the public domain, research on structurally related compounds provides significant insights. For instance, a derivative, N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide , was identified as a moderate inhibitor of 6-Phosphogluconate Dehydrogenase (6PGD), an important enzyme in the pentose (B10789219) phosphate (B84403) pathway and a target for cancer therapy. This derivative, designated as compound A09, demonstrated an IC50 value of 20 ± 3.8 μM against 6PGD. The study highlighted that the 4-nitrobenzoyl group was crucial for its activity; replacing it with a hydrogen atom resulted in a loss of potency. This suggests that the this compound scaffold is a key pharmacophore for interacting with the enzyme's binding site.
Further studies on other benzamide (B126) derivatives have shown potent inhibition of various enzymes, underscoring the importance of the core benzamide structure in achieving biological activity through enzyme binding.
Role of Nitro Group Reduction in Bioactivity
The nitroaromatic group is a critical functional moiety whose biological effects are often linked to its metabolic reduction. This process, typically carried out by nitroreductase enzymes, involves a six-electron reduction that proceeds through nitroso and hydroxylamine (B1172632) intermediates to form an amino group.
Pathway Modulations
The interaction of this compound and its analogues with biological targets can trigger changes in major cellular signaling pathways, leading to broader physiological effects.
Impact on Cellular Signaling Pathways (e.g., PDE10A, inflammatory pathways)
While direct studies on this compound's effect on phosphodiesterase 10A (PDE10A) are not prominent, the broader class of benzamide derivatives is known to interact with various phosphodiesterases. For example, inhibitors of Phosphodiesterase-4 (PDE4) have demonstrated significant anti-inflammatory effects. These inhibitors function by preventing the hydrolysis of cyclic AMP (cAMP), a key intracellular second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn modulates the activity of transcription factors like the cAMP response element-binding protein (CREB) and can suppress pro-inflammatory pathways such as NF-κB.
Research on substituted salicylamide (B354443) analogues, which share structural similarities with benzamides, has shown that these compounds can suppress not only viral replication but also the associated inflammatory responses by inhibiting the activation of IRF3 and NF-κB signaling pathways. This suggests a potential mechanism for benzamide compounds in modulating inflammatory cascades.
Mechanisms of Viral Replication Inhibition
The N-phenyl benzamide scaffold has been identified as a promising backbone for the development of antiviral agents. Studies on related compounds have shown efficacy against enteroviruses, such as Coxsackievirus A9 (CVA9) and B3 (CVB3). The primary mechanism appears to involve direct interaction with the virus particle (virion), effectively inactivating it before it can infect host cells.
Time-of-addition assays demonstrated that the most significant antiviral effect was achieved when the compounds were incubated with the virus prior to cell exposure. This suggests that the molecules bind to the viral capsid, potentially interfering with its ability to attach to or enter host cells, thereby blocking the initial stages of the viral life cycle. While a post-infection effect was also noted, it was less pronounced, indicating that the principal mechanism is the inhibition of infection at the entry or pre-entry stage rather than interference with intracellular replication processes.
Enzyme-Specific Inhibition Profiles (e.g., α-glucosidase, AHAS)
This compound and its derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic and biosynthetic pathways.
α-Glucosidase: This enzyme is a key target for managing type 2 diabetes mellitus as it is involved in the breakdown of complex carbohydrates into absorbable glucose. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which contain the core 4-nitrobenzamide (B147303) structure, were synthesized and tested for their inhibitory activity against α-glucosidase. Several of these compounds showed potent inhibition, with some being significantly more active than the standard drug, acarbose. Molecular docking studies indicated that these compounds interact with active site residues of the enzyme through hydrogen bonding and hydrophobic interactions.
Acetohydroxyacid Synthase (AHAS): AHAS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, making it a prime target for herbicides. While direct inhibition data for this compound against AHAS is not specified, various chemical classes, including sulfonylureas and imidazolinones, are known to inhibit this enzyme. The mechanism of these inhibitors often involves binding to the enzyme and preventing the catalytic reaction, sometimes by trapping a reaction intermediate or inducing a conformational change that inactivates the enzyme. The potential for nitrobenzamide derivatives to act as AHAS inhibitors remains an area for further investigation.
Prodrug Activation Mechanisms for Nitro-Containing Compounds
The activation of many nitro-containing compounds into their biologically active forms relies on a bioreductive process, where the inert nitro group is enzymatically reduced. acs.orgnih.gov This strategy is particularly prominent in the design of hypoxia-activated prodrugs, which are engineered to become active in the low-oxygen environments characteristic of solid tumors. nih.gov The core principle involves the conversion of a strongly electron-withdrawing nitro group into electron-rich species like hydroxylamine or amine products. researchgate.net This transformation can trigger the release of a cytotoxic agent through mechanisms such as electron redistribution or molecular fragmentation. nih.gov
The activation is primarily mediated by a group of flavin-dependent enzymes known as nitroreductases, which are found in both prokaryotic and eukaryotic organisms. researchgate.nettaylorfrancis.com These enzymes utilize reducing agents like NAD(P)H to catalyze the reduction of nitroaromatic compounds. researchgate.netnih.gov The process involves a sequential six-electron reduction of the nitro group (R-NO₂) to produce various intermediates, including the nitroso (R-NO), N-hydroxylamino (R-NHOH), and ultimately the amino (R-NH₂) functional groups. nih.gov
The general mechanism for nitroreductase-mediated activation can be summarized in the following steps:
One-Electron Reduction : The initial step involves the transfer of a single electron to the nitroaromatic compound, forming a transient nitro radical anion (R-NO₂⁻). nih.gov In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent nitro compound in a "futile cycle," which prevents the accumulation of the active drug in well-oxygenated, healthy tissues. nih.govnih.gov
Two-Electron Reduction : A two-electron reduction converts the nitro group into a nitroso species (R-NO). nih.gov
Four-Electron Reduction : Further reduction leads to the formation of a hydroxylamine derivative (R-NHOH). nih.govresearchgate.net This hydroxylamine is often the key cytotoxic species or a precursor to it.
Six-Electron Reduction : The final step is the reduction to the corresponding amine (R-NH₂). nih.govnih.gov
This enzymatic reduction dramatically alters the electronic properties of the molecule, serving as the trigger for its activation. nih.govresearchgate.net For a compound like this compound, the 4-nitro group on the benzamide ring is the target for this reductive activation. The reduction of this group, likely to the hydroxylamine stage, would significantly increase the electron-donating capacity of the substituent, thereby altering the molecule's biological activity.
Research on dinitrobenzamide prodrugs, such as CB 1954, shows that the position of the nitro group influences which one is reduced by the E. coli nitroreductase enzyme (NTR). nih.gov In the case of this compound, which has a single 4-nitro group, this specific group would be the sole target for reduction by nitroreductase enzymes. nih.gov
Research Findings on Nitroaromatic Prodrug Activation
Detailed investigations into various nitroaromatic compounds have elucidated the specifics of their activation pathways. These studies often focus on the interaction between the prodrug and the active site of the nitroreductase enzyme.
| Activation Step | Intermediate Species | Electron Transfer | Key Enzymes |
| Initial Prodrug | Nitroaromatic Compound (e.g., R-NO₂) | 0e⁻ | - |
| Step 1 | Nitro Radical Anion (R-NO₂⁻) | 1e⁻ | Type II Nitroreductases nih.gov |
| Step 2 | Nitroso Derivative (R-NO) | 2e⁻ | Nitroreductases (NTRs) nih.gov |
| Step 3 | Hydroxylamine Derivative (R-NHOH) | 4e⁻ | Nitroreductases (NTRs) nih.govresearchgate.net |
| Step 4 | Amine Derivative (R-NH₂) | 6e⁻ | Nitroreductases (NTRs) nih.govnih.gov |
This table summarizes the general stepwise reduction of a nitroaromatic prodrug.
The activation can be categorized into two main approaches based on the subsequent action of the reduced trigger.
| Activation Approach | Description | Example Trigger |
| Electron Redistribution | The reduction of the nitro group leads to a redistribution of electrons within the molecule, converting it into an active form without breaking it apart. nih.gov | - |
| Fragmentation | The electron release following nitro-reduction causes the molecule to fragment, releasing a separate cytotoxic effector. nih.gov | 4-Nitrobenzyl Triggers nih.gov |
This table outlines the primary strategies for prodrug activation following the initial nitro-reduction.
For this compound, the activation would proceed via the reduction of its 4-nitro group. The resulting hydroxylamine or amine derivative would possess significantly different electronic and structural properties compared to the parent compound, leading to its biological effect. The specific cytotoxic mechanism following this activation, whether through inherent toxicity of the reduced product or subsequent molecular interactions, requires further specific investigation for this particular compound.
Structure Activity Relationship Sar Studies and Rational Design
Influence of Fluoro and Nitro Substituents on Biological Profiles
The presence of both a fluorine atom and a nitro group on the N-phenylbenzamide scaffold significantly impacts its electronic properties and, consequently, its biological interactions. These two groups are classic examples of electron-withdrawing groups, which can modulate the reactivity and binding affinity of the molecule to its biological targets.
The specific placement of the fluoro and nitro substituents on the phenyl rings can dramatically alter the biological activity of N-phenylbenzamide derivatives. While specific studies on the positional isomers of N-(4-fluorophenyl)-4-nitrobenzamide are limited, research on related compounds provides valuable insights.
For instance, in a series of imidazole-based N-phenylbenzamide derivatives, the position of substituents on the aromatic phenyl ring was found to markedly enhance cytotoxic activity. nih.gov Although a clear differential effect between electron-donating and electron-withdrawing groups was not observed, the study highlighted the importance of substituent placement. nih.gov In another study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the position of electron-withdrawing groups like the nitro group was shown to be a key factor in their inhibitory activity.
Research on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives as antimicrobial agents also underscores the importance of the nitro group's position. mdpi.com The varying positions of the nitro group (at the 4 or 5 position) on the N-phenyl ring led to differences in the antimicrobial spectrum and potency. mdpi.com Similarly, a study on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers demonstrated that changing the fluorine atom's position on the benzamide (B126) ring significantly affected the molecule's conformation and intermolecular interactions. nih.gov This suggests that the specific arrangement of the fluoro and nitro groups in this compound is likely to be a critical factor in its biological activity.
The electron-withdrawing nature of the fluoro and nitro groups in this compound plays a pivotal role in its biological profile. Electron-withdrawing groups can influence a molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, which is often crucial for inhibitory activity. researchgate.net
In a study of N-phenylbenzamide analogs with antischistosomal activity, compounds bearing electron-withdrawing groups like nitro and trifluoromethyl were found to have enhanced potency. nih.gov Specifically, nitration on the anilide portion of the derivatives appeared to result in a favorable selective toxicity profile. nih.gov Conversely, studies on other benzamide derivatives have shown that electron-donating groups, such as methoxy (B1213986), can also contribute to biological activity, sometimes by increasing affinity for specific receptors. nih.gov
A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents found that the presence of both an electron-donating group (methyl) and an electron-withdrawing group (nitro) on the phenyl ring significantly favored inhibitory activity against α-glucosidase and α-amylase. mdpi.com This highlights that the interplay between electron-donating and electron-withdrawing substituents can be complex and context-dependent.
| Compound/Derivative Class | Substituent Effect | Observed Biological Activity | Reference |
| N-phenylbenzamide analogs | Electron-withdrawing groups (e.g., NO2, CF3) | Enhanced antischistosomal potency | nih.gov |
| Imidazole-based N-phenylbenzamides | Fluorine substitution | Most active against tested cancer cell lines | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Electron-donating (CH3) and electron-withdrawing (NO2) groups | Favored inhibitory activity against α-glucosidase and α-amylase | mdpi.com |
| 1,4-bis(arylsulfonamido)-benzene derivatives | Electron-donating groups (e.g., methyl, phenyl, methoxy) | Comparable or better inhibitory activities | nih.gov |
| 1,4-bis(arylsulfonamido)-benzene derivatives | Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) | Less potent inhibitors | nih.gov |
Structural Modifications for Enhanced Potency and Selectivity
The rational design of more potent and selective analogs of this compound involves strategic modifications to its core structure. These modifications can range from altering the benzamide core itself to introducing new functional groups or appendages.
Optimization of the benzamide core and the substituents on the N-phenyl ring is a key strategy for enhancing biological activity. Research on various N-phenylbenzamide-based compounds has demonstrated that even minor changes to this core can lead to significant improvements in potency and selectivity. researchgate.net
A study focused on the optimization of N-phenylbenzamide-based farnesoid X receptor (FXR) antagonists reported a systematic approach to achieve low nanomolar potency. researchgate.net This involved modifications to both the benzamide and N-phenyl portions of the molecule. Similarly, in the development of inhibitors for 6-phosphogluconate dehydrogenase (6PGD), structural optimization of a hit compound, N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, involved exploring different substituents on the benzene (B151609) ring of the 4-nitrophenylacetyl group. acs.orgacs.org This work showed that replacing the 4-nitrobenzoyl group with a 4-nitrophenylacetyl group could increase potency, while other modifications significantly reduced or eliminated inhibition. acs.org
The introduction of specific chemical moieties, such as a basic N-H group or a piperazine (B1678402) ring, can profoundly impact the pharmacological properties of benzamide derivatives. The basic N-H group can participate in crucial hydrogen bonding interactions with target enzymes or receptors.
The piperazine ring is considered a "privileged scaffold" in drug discovery due to its common presence in a wide range of biologically active compounds. nih.gov Its incorporation can improve pharmacokinetic properties, such as solubility and bioavailability, and can also provide a versatile point for further structural modifications. nih.gov Numerous studies have highlighted the benefits of incorporating a piperazine moiety into various drug candidates to enhance their therapeutic potential, including antimicrobial and anticancer activities. nih.govresearchgate.netnih.govresearchgate.net For instance, in a series of celastrol (B190767) derivatives, the inclusion of a piperazine moiety led to better activity compared to other amines like aniline (B41778), piperidine (B6355638), and morpholine. nih.gov This suggests that the two nitrogen atoms of the piperazine ring may act as favorable hydrogen bond acceptors. nih.gov
The nature and position of substituents on the N-phenylbenzamide scaffold are critical determinants of its cytotoxicity and other biological activities. A wide array of substituents has been explored in various studies to understand their impact.
In a study of imidazole-based N-phenylbenzamide derivatives, a compound with a fluorine substitution (4f) demonstrated the highest cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values of 7.5, 9.3, and 8.9 µM, respectively. nih.gov The study also showed that the position of the substituent on the phenyl ring led to a pronounced enhancement in activity. nih.gov
Research on N-substituted phenyldihydropyrazolones as inhibitors of Trypanosoma cruzi amastigotes indicated that more apolar compounds generally showed better activities. frontiersin.org Specifically, a 4-fluorobenzyl substituent on a piperidine linker resulted in sub-micromolar potency. frontiersin.org
The following table summarizes the cytotoxic activities of some N-phenylbenzamide derivatives with different substituents:
| Derivative | Substituent | Cell Line | IC50 (µM) | Reference |
| Imidazole-based N-phenylbenzamide (4f) | 4-Fluoro | A549 (Lung) | 7.5 | nih.gov |
| Imidazole-based N-phenylbenzamide (4f) | 4-Fluoro | HeLa (Cervical) | 9.3 | nih.gov |
| Imidazole-based N-phenylbenzamide (4f) | 4-Fluoro | MCF-7 (Breast) | 8.9 | nih.gov |
| Imidazole-based N-phenylbenzamide (4e) | 4-Chloro | A549 (Lung) | 10.2 | nih.gov |
| Imidazole-based N-phenylbenzamide (4e) | 4-Chloro | HeLa (Cervical) | 11.1 | nih.gov |
| Imidazole-based N-phenylbenzamide (4e) | 4-Chloro | MCF-7 (Breast) | 10.8 | nih.gov |
Comparative Analysis with Structurally Related Benzamide Derivatives
The structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding their therapeutic potential and for the rational design of new, more effective compounds. A comparative analysis with structurally related benzamide derivatives reveals key insights into the influence of various substituents on their biological activity, particularly their anticonvulsant properties.
Research into a series of 4-nitro-N-phenylbenzamides has demonstrated that substitutions on the N-phenyl ring significantly impact their efficacy and neurotoxicity. A study focusing on the anticonvulsant activity of these compounds identified several potent derivatives, providing a basis for comparison with this compound. nih.gov
Detailed Research Findings
In preclinical evaluations, the maximal electroshock (MES) test is a standard model for assessing anticonvulsant activity against generalized tonic-clonic seizures. The neurotoxicity of a compound is often evaluated using the rotorod test, which measures motor impairment. The median effective dose (ED₅₀) in the MES test indicates the dose required to protect 50% of the animals from seizures, while the median toxic dose (TD₅₀) represents the dose at which 50% of animals exhibit neurotoxicity. The protective index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a critical measure of a compound's margin of safety.
A significant study on 4-nitro-N-phenylbenzamides revealed that compounds with specific substitutions on the N-phenyl ring exhibit potent anticonvulsant activity. For instance, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were found to be highly effective in the MES test. The latter was also active against seizures induced by subcutaneous pentylenetetrazole (scPtz), suggesting a broader spectrum of anticonvulsant action. nih.gov
The presence of a halogen, such as chlorine or fluorine, on the N-phenyl ring has been noted to confer superior activity compared to a nitro group at the para position. This suggests that the electronic properties and lipophilicity imparted by halogen substituents are favorable for anticonvulsant activity in this class of compounds.
Comparative Data of Structurally Related Benzamide Derivatives
To illustrate the structure-activity relationships, the following table presents the anticonvulsant activity and neurotoxicity data for key N-phenyl-4-nitrobenzamide derivatives from a comparative study. nih.gov
| Compound | Substitution on N-phenyl ring | Anticonvulsant Activity (MES, ED₅₀, µmol/kg) | Neurotoxicity (TD₅₀, µmol/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
|---|---|---|---|---|
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 2,6-dimethyl | 31.8 | 166.9 | 5.2 |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 2-chloro, 6-methyl | 90.3 | 1068 | 11.8 |
This data highlights that N-(2-chloro-6-methylphenyl)-4-nitrobenzamide possesses a particularly high protective index, indicating a wide therapeutic window. nih.gov While specific ED₅₀ and TD₅₀ values for this compound are not available in this specific study, the established trend for halogenated derivatives suggests it would likely exhibit significant anticonvulsant activity. The para-fluoro substitution in this compound is expected to influence its lipophilicity and electronic distribution, which are key determinants of its ability to cross the blood-brain barrier and interact with its molecular target.
Computational Modeling and in Silico Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mechanism of action.
Molecular docking simulations predict how N-(4-fluorophenyl)-4-nitrobenzamide or its analogues fit into the binding site of a target protein. nih.gov The process involves placing the ligand in various conformations and orientations within the receptor's active site, a region known as the binding pocket. nih.gov For instance, in studies of similar nitrobenzamide derivatives, docking is used to identify the most stable binding pose, which is the one with the lowest energy score. nih.govresearchgate.net The orientation of the ligand is critical, as it determines which parts of the molecule can interact with specific amino acid residues in the receptor. nih.gov In docking studies of inhibitors with the inducible nitric oxide synthase (iNOS) protein, the precise orientation within the binding site is crucial for inhibitory activity. nih.gov The orientation is often stabilized by a network of interactions within different loops of the protein's binding pocket. nih.gov
The stability of a ligand-receptor complex is governed by various non-covalent interactions. Docking simulations provide a detailed analysis of these forces. nih.govresearchgate.net
Hydrogen Bonding: These are crucial for specificity and affinity. The amide (–NH–C=O) and nitro (–NO₂) groups of nitrobenzamides are key sites for forming hydrogen bonds with amino acid residues in a receptor. nih.govmdpi.com For example, docking studies on related compounds have shown hydrogen bond formation with residues like Tyrosine. nih.gov
Electrostatic Interactions: These occur between charged or polar regions of the ligand and the receptor. manchester.ac.ukharvard.edu The electron-rich nitro group and the electronegative fluorine atom on the phenyl ring can participate in significant electrostatic interactions. nih.govresearchgate.net
A study on related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives highlighted that their interactions within the active sites of target enzymes were characterized by a combination of these crucial bonding types. nih.govresearchgate.net
Molecular docking is instrumental in identifying and validating potential biological targets for a given compound. For the nitrobenzamide class, inducible nitric oxide synthase (iNOS) has been a significant target of study. nih.govresearchgate.net Overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory diseases. researchgate.net Docking simulations have been used to screen nitrobenzamide derivatives for their ability to bind to the iNOS active site, revealing that these compounds could act as potential inhibitors. nih.govresearchgate.net Studies have shown that the binding efficiency of nitrobenzamide derivatives to iNOS is influenced by the number and orientation of the nitro groups. nih.govresearchgate.net
While iNOS is a well-documented target, this methodology is broadly applicable. For example, Acetohydroxyacid synthase (AHAS) is another enzyme target for which docking could be used to evaluate the inhibitory potential of this compound, although specific studies on this combination are less common. The principle remains the same: using the known crystal structure of the enzyme to predict binding and guide the design of novel inhibitors.
| Computational Aspect | Key Findings and Significance | Relevant Functional Groups | Example Target |
|---|---|---|---|
| Binding Orientation | Predicts the most stable "pose" of the ligand in the receptor's active site, which is essential for activity. nih.gov | Aromatic Rings, Amide Linkage | iNOS nih.gov |
| Hydrogen Bonding | Forms specific, directional interactions that anchor the ligand. nih.gov | Amide (NH, C=O), Nitro Group (O) | Tyrosine residues in iNOS nih.gov |
| Electrostatic Interactions | Contributes to binding affinity through charge and polar interactions. harvard.edu | Nitro Group, Fluorine Atom | Polar amino acid residues |
| Hydrophobic Interactions | Drives binding by interacting with nonpolar pockets in the receptor. nih.gov | Phenyl and Fluorophenyl Rings | Nonpolar amino acid residues |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability of the ligand-protein complex over time. nih.gov An MD simulation calculates the motion of every atom in the system over a period, providing insights into the conformational changes and stability of the complex. researchgate.net
A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site and that the protein's structure is not significantly perturbed. nih.govresearchgate.net For example, MD simulations performed on related nitrobenzamide derivatives complexed with enzymes showed stable RMSD values, validating the docking results and confirming the stability of the ligand within the binding site. nih.govresearchgate.net This analysis is crucial to confirm that the interactions predicted by docking are maintained in a more realistic, dynamic environment. nih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
Before a compound can be considered for pharmaceutical development, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction tools provide an early assessment of a compound's drug-likeness. jonuns.comjonuns.com These programs use a molecule's structure to calculate various physicochemical and biological properties. nih.gov
For this compound and its analogues, several key parameters are assessed:
Absorption: Properties like solubility and intestinal absorption are predicted. Rules such as Lipinski's Rule of 5 and Veber's rule are often applied, which assess properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.govresearchgate.net
Distribution: Predicts how the compound might be distributed throughout the body, including its ability to cross the blood-brain barrier.
Metabolism: Identifies potential metabolic liabilities, such as which cytochrome P450 (CYP) enzymes might metabolize the compound.
Excretion: Estimates how the compound and its metabolites are likely to be cleared from the body.
Toxicity: Predicts potential toxic effects, such as hepatotoxicity (liver toxicity) or mutagenicity. jonuns.com
Studies on similar benzamide (B126) derivatives have utilized these tools to show that they generally possess good absorption and solubility profiles with minimal predicted toxicity, making them viable candidates for further investigation. nih.govresearchgate.net
| Parameter | Description | Favorable Outcome Example |
|---|---|---|
| Lipinski's Rule of 5 | A rule of thumb to evaluate drug-likeness and predict oral absorption. Checks for molecular weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. nih.gov | No violations |
| Aqueous Solubility (LogS) | Predicts how well the compound dissolves in water. | Good to moderate solubility nih.govresearchgate.net |
| Human Intestinal Absorption | Estimates the percentage of the compound absorbed from the gut. | High absorption (>90%) |
| Blood-Brain Barrier (BBB) Permeant | Predicts whether the compound can cross the BBB to act on the central nervous system. | Yes/No (depending on therapeutic target) |
| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. jonuns.com | Predicted to be non-hepatotoxic jonuns.com |
| AMES Toxicity | Predicts the mutagenic potential of a compound. | Predicted to be non-mutagenic |
Density Functional Theory (DFT) Calculations for Structural and Electronic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide deep insights into the intrinsic properties of this compound, independent of its interaction with other molecules.
Key insights from DFT calculations include:
Optimized Molecular Geometry: DFT can determine the most stable three-dimensional structure of the molecule, predicting bond lengths and angles with high accuracy. unar.ac.id
Electronic Properties: It calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. unar.ac.id
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich regions (nucleophilic, typically colored red or yellow) and electron-poor regions (electrophilic, typically colored blue). For this compound, MEP analysis would likely show negative potential around the nitro group's oxygen atoms and the fluorine atom, indicating these are sites prone to electrophilic attack. unar.ac.id These calculations help rationalize the interaction patterns observed in molecular docking studies.
Preclinical and in Vitro Research Methodologies
Cell-Based Assays
No specific studies on the cell growth inhibition or cytotoxicity of N-(4-fluorophenyl)-4-nitrobenzamide using methods like the MTT assay were identified in the available research.
However, a structurally related compound, N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (a derivative containing the 4-nitrobenzamide (B147303) core), was investigated for its antiproliferative activities. In a colony formation assay, this related compound demonstrated a dose-dependent inhibition of colony formation in both A549 (lung carcinoma) and Huh7 (liver carcinoma) cell lines.
#### acs.org# 7.1.2. Enzyme Inhibition Assays
There is no available data on the direct effects of this compound on the enzymes α-glucosidase, α-amylase, phosphodiesterase 10A (PDE10A), or acetohydroxyacid synthase (AHAS). The methodologies for these assays are well-established for screening potential inhibitors.
α-Glucosidase and α-Amylase Inhibition Assays: These assays are crucial for identifying compounds that could manage postprandial hyperglycemia by delaying carbohydrate digestion. The α plos.orgnih.gov-glucosidase assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, where the enzymatic release of p-nitrophenol is measured colorimetrically. The α protocols.ionih.govmdpi.com-amylase inhibition assay often employs the dinitrosalicylic acid (DNS) method, which detects the reducing sugars produced from starch hydrolysis.
nawah-scientific.comscielo.brtandfonline.comPhosphodiesterase 10A (PDE10A) Inhibition Assays: PDE10A is a key enzyme in regulating cyclic nucleotide signaling in the brain, making it a target for neurological disorders. Inhib patsnap.comnih.govition assays are often performed using fluorescence polarization (FP), where the hydrolysis of a fluorescein-labeled cyclic nucleotide (like cAMP-FAM) is monitored.
bpsbioscience.comreactionbiology.combpsbioscience.comAcetohydroxyacid Synthase (AHAS) Inhibition Assays: AHAS is a vital enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, rendering it a target for herbicides and antimicrobial agents. Assay nih.govpnas.orgucanr.edu methods often involve the colorimetric detection of acetohydroxyacids after acidic decarboxylation.
#### nih.gov# 7.1.3. Reporter Gene Assays for Pathway Activity Assessment
Currently, there is no published research utilizing reporter gene assays to evaluate the effect of this compound on specific cellular signaling pathways.
Reporter gene assays are powerful tools for studying gene expression and signal transduction. In th numberanalytics.comyoutube.comqiagen.comese assays, a regulatory DNA element is linked to a reporter gene (e.g., luciferase or green fluorescent protein). The e thermofisher.comxpression of this reporter provides a measurable signal that reflects the activity of a specific transcription factor or signaling pathway, allowing researchers to screen compounds for their ability to modulate these pathways.
#### indigobiosciences.com# 7.1.4. Viral Replication Inhibition Assays (e.g., CPE, Titer Reduction)
The antiviral potential of this compound has not been reported in studies using viral replication inhibition assays.
Cytopathic Effect (CPE) Inhibition Assay: This assay assesses the ability of a compound to protect host cells from virus-induced damage and death (cytopathic effects). A red creative-diagnostics.comibtbioservices.comnih.govuction in CPE in the presence of the compound indicates potential antiviral activity. The a creative-diagnostics.compblassaysci.comnih.govssay can be used to screen for inhibitors acting on various stages of the viral life cycle.
creative-diagnostics.comTiter Reduction Assay: Also known as a virus yield reduction assay, this method provides a more quantitative measure of antiviral efficacy. It in nih.govumich.eduvolves treating infected cells with a compound and then measuring the amount of new, infectious virus particles (the titer) produced. A sig creative-diagnostics.comresearchgate.netnificant reduction in the virus titer compared to untreated controls signifies potent antiviral activity.
#### creative-diagnostics.comusu.edu 7.2. Biochemical Assays for Target Interaction
Specific data on the direct binding interactions between this compound and protein targets are not available. However, research on a related molecule provides insight into potential interactions.
A study involving N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (referred to as compound A09) identified it as a moderate inhibitor of 6-phosphogluconate dehydrogenase (6PGD) through a high-throughput screening of a chemical library. This acs.orgacs.orginitial finding suggests that the 4-nitrobenzamide scaffold might interact with this particular enzyme. Ligand binding assays are essential for quantifying such interactions, determining parameters like affinity (Kd), potency (IC50), and binding kinetics.
The giffordbioscience.comwikipedia.orgcriver.comcalixar.comin vitro enzymatic assay for 6PGD that identified this interaction was based on measuring the production of NADPH. The r acs.orgacs.orgesults for the related compound are detailed in the table below.
acs.orgacs.org| Compound | Target Protein | Assay Type | Finding | IC₅₀ Value (μM) | Source |
|---|---|---|---|---|---|
| N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | 6-Phosphogluconate Dehydrogenase (6PGD) | In Vitro Enzymatic Assay | Moderate Inhibition | 20 ± 3.8 |
Biochemical Assays for Target Interaction
Studies on Inflammatory Marker Expression (e.g., iNOS, COX-2, cytokines)
The anti-inflammatory potential of this compound and its analogs is often initially screened through in vitro assays that measure their ability to modulate the expression and activity of key inflammatory mediators. These studies typically utilize cultured cells, such as macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells, which are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory state.
Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production:
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Consequently, the inhibitory effect of a compound on NO production is a key indicator of its anti-inflammatory activity. A study on a series of nitro-substituted benzamide (B126) derivatives demonstrated their capacity to inhibit LPS-induced NO production in RAW 264.7 macrophages. nih.gov Two of the tested compounds showed significant dose-dependent inhibition. nih.gov Molecular docking studies further suggested that these nitrobenzamide derivatives could bind effectively to the iNOS enzyme. nih.gov This suggests that this compound would likely be evaluated using similar assays to determine its iNOS inhibitory potential.
Cyclooxygenase-2 (COX-2) Inhibition:
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical in the synthesis of prostaglandins, which are potent inflammatory mediators. The selective inhibition of COX-2 is a key target for many anti-inflammatory drugs. While direct studies on this compound are not available, research on other amide derivatives has shown significant COX-2 inhibitory activity. rsc.org For instance, certain benzhydrylpiperazine-based amide derivatives have demonstrated potent COX-2 inhibition, outperforming standard drugs like celecoxib (B62257) in some cases. rsc.org Preclinical evaluation of this compound would therefore involve in vitro COX-2 enzymatic assays to determine its inhibitory concentration (IC50) and its selectivity over the COX-1 isoform.
Cytokine Expression and Release:
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β), play a central role in orchestrating the inflammatory response. The ability of a compound to suppress the production of these cytokines is a strong indicator of its anti-inflammatory efficacy. Studies on other novel amide and sulfonamide derivatives have shown that they can potently reduce the release of IL-6 and TNF-α in LPS-stimulated J774A.1 cells. nih.gov For example, the most active compound in one study, 11d, showed IC50 values of 0.61 μM for IL-6 inhibition and 4.34 μM for TNF-α inhibition. nih.gov Similarly, the benzamide derivative benzydamine (B159093) has been shown to inhibit TNF-α production in vitro in human monocytes and mouse peritoneal macrophages. nih.gov Therefore, a key component of the preclinical assessment of this compound would involve quantifying its effect on the mRNA and protein levels of these cytokines in stimulated immune cells.
Table 1: In Vitro Anti-Inflammatory Activity of Related Amide and Benzamide Derivatives
| Compound/Derivative Class | Cell Line | Inflammatory Stimulus | Measured Marker | Observed Effect | Reference |
|---|---|---|---|---|---|
| Nitrobenzamide Derivatives | RAW 264.7 | LPS | Nitric Oxide (NO) | Significant dose-dependent inhibition | nih.gov |
| Benzhydrylpiperazine-based Amides | - | - | COX-2 | Potent inhibition, some exceeding celecoxib | rsc.org |
| Amide/Sulfonamide Derivatives | J774A.1 | LPS | IL-6, TNF-α | Potent reduction in cytokine release | nih.gov |
| Benzydamine (Benzamide Derivative) | Human Monocytes | LPS | TNF-α | Inhibition of production | nih.gov |
Animal Models in Preclinical Assessment (General for Nitrobenzamide Derivatives)
Following promising in vitro results, the anti-inflammatory activity of compounds like this compound is further evaluated in vivo using various animal models of inflammation. These models aim to simulate different aspects of human inflammatory diseases.
One of the most widely used acute inflammation models is the carrageenan-induced paw edema model, typically in rats or mice. nih.goveurjchem.com Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified over time. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory activity. This model has been used to evaluate the in vivo efficacy of benzimidazole-coumarin derivatives that showed iNOS inhibitory activity in vitro. nih.goveurjchem.com
Another common model is the lipopolysaccharide (LPS)-induced inflammation model. Systemic or localized administration of LPS can induce a strong inflammatory response, including the release of pro-inflammatory cytokines and leukocyte infiltration. This model is particularly useful for assessing compounds that target cytokine production. For instance, novel amide/sulfonamide derivatives have been evaluated in LPS-induced acute lung injury models in mice. nih.gov
The TPA (12-O-tetradecanoylphorbol-13-acetate)-induced ear edema model in mice is another method to assess topical or systemic anti-inflammatory effects. researchgate.net TPA application to the ear causes inflammation and edema, which can be measured by the increase in ear punch weight. This model was used to evaluate the anti-inflammatory activity of flavonoid nitroderivatives. researchgate.net
For studying the effects on specific inflammatory conditions, more specialized models are employed. For instance, a zebrafish model of ethanol-induced fatty liver was used to assess the anti-inflammatory and antioxidant properties of a 6-nitrobenzo[d]thiazol-2-amine derivative. nih.gov This model allowed for the evaluation of the compound's effect on lipid metabolism and inflammation-related gene expression. nih.gov Similarly, a dextran sulfate (B86663) sodium (DSS)-induced ulcerative colitis model in mice has been used to evaluate the efficacy of novel amide derivatives in a model of inflammatory bowel disease. nih.gov
Table 2: Common Animal Models for Preclinical Anti-Inflammatory Assessment of Nitrobenzamide and Related Derivatives
| Animal Model | Species | Induced by | Key Parameters Measured | Relevance | References |
|---|---|---|---|---|---|
| Carrageenan-Induced Paw Edema | Rat, Mouse | Carrageenan | Paw volume (edema) | Acute inflammation | nih.goveurjchem.com |
| Lipopolysaccharide (LPS)-Induced Inflammation | Mouse | LPS | Cytokine levels, leukocyte infiltration | Systemic inflammation, cytokine storm | nih.gov |
| TPA-Induced Ear Edema | Mouse | TPA | Ear punch weight (edema) | Topical and systemic inflammation | researchgate.net |
| Ethanol-Induced Fatty Liver | Zebrafish | Ethanol (B145695) | Lipid accumulation, gene expression | Steatohepatitis, metabolic inflammation | nih.gov |
| DSS-Induced Ulcerative Colitis | Mouse | DSS | Disease activity index, colon length | Inflammatory bowel disease | nih.gov |
Therapeutic Potential and Future Directions for N 4 Fluorophenyl 4 Nitrobenzamide Research
Translational Prospects in Drug Discovery
The journey of a chemical compound from laboratory synthesis to a clinically approved drug is a long and arduous one. However, the promising preclinical data for N-(4-fluorophenyl)-4-nitrobenzamide and related benzamide (B126) structures suggest significant translational potential across multiple therapeutic areas.
Development of Novel Antimicrobials
The rise of drug-resistant bacteria necessitates the urgent development of new antimicrobial agents. Research into benzamide derivatives has revealed their potential as effective antibacterial agents. For instance, certain fluorobenzoylthiosemicarbazides, which share structural similarities with this compound, have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanism for some of these compounds involves the allosteric inhibition of D-alanyl-D-alanine ligase, a crucial enzyme in bacterial cell wall synthesis. nih.gov
Furthermore, metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide have shown greater antibacterial efficacy in vitro compared to the parent ligands. researchgate.net The introduction of fluorine into therapeutic molecules is a well-established strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability. nih.gov This suggests that the fluoro-substituted nature of this compound could be advantageous in developing new antibiotics. The selective activity of some N,N′-diarylureas against Gram-positive bacteria further underscores the potential of this chemical class. nih.gov
| Compound Class | Bacterial Target | Key Findings | Potential Mechanism of Action |
|---|---|---|---|
| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria (including MRSA) | MIC values ranging from 7.82 to 31.25 μg/mL. nih.gov | Allosteric D-alanyl-D-alanine ligase inhibition. nih.gov |
| Metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide | Various bacterial strains | Enhanced antibacterial efficacy compared to ligands. researchgate.net | Not fully elucidated. |
| N,N′-diarylureas | Gram-positive bacteria | Selective antibacterial activity. nih.gov | Not specified. |
Advancements in Anti-inflammatory Therapeutics
Benzamides and their derivatives have demonstrated significant anti-inflammatory properties. nih.gov Studies have shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response, by inhibiting the transcription factor NF-κB. nih.gov This mechanism suggests a potential for developing potent anti-inflammatory drugs. nih.gov
The cyclooxygenase (COX) enzymes, particularly COX-2 which is induced during inflammation, are major targets for anti-inflammatory drugs. mdpi.com Research on various heterocyclic compounds, including benzimidazole (B57391) derivatives, has focused on their potential as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with fewer gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov While direct studies on this compound's effect on COX are limited, the broader class of benzamides shows promise in modulating inflammatory pathways.
A recent study on indole–cyclohexene and indole-tetrasubstituted 3,6-dihydropyridazine derivatives, synthesized through a manganese-catalyzed dienylation and cycloaddition cascade, revealed promising anti-inflammatory properties. acs.org Pretreatment of Raw 264.7 cells with these compounds significantly reduced the expression of pro-inflammatory cytokines and genes. acs.org
New Anticancer Agents
The quest for novel anticancer agents is a major focus of modern drug discovery. Benzamide derivatives have emerged as a promising class of compounds with potential antitumor properties. nih.govnih.gov Their mechanism of action can be multifaceted, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression. nih.gov
One area of interest is the development of hypoxia-activated prodrugs. Nitrobenzyl derivatives of camptothecin, for example, have been synthesized and evaluated for their potential as prodrugs that are activated in the low-oxygen environment of solid tumors. nih.gov The 4-nitrobenzyl analog, in particular, was shown to inhibit topoisomerase I, a key enzyme in DNA replication, at concentrations similar to the active metabolite SN-38. nih.gov
Furthermore, fluorine substitution has been utilized to improve the metabolic stability and selectivity of histone deacetylase (HDAC) inhibitors, a class of anticancer drugs. nih.gov For instance, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) exhibited potent activity against HDAC3 and showed significant tumor growth inhibition in a xenograft model. nih.gov Another study highlighted a novel series of benzamide derivatives that demonstrated potent inhibitory activity against class I HDAC isoforms and exhibited excellent in vivo antitumor activity in SKM-1 xenograft models. nih.govacs.org
| Compound/Derivative | Cancer Target/Mechanism | Key Findings |
|---|---|---|
| 4-nitrobenzyl-C10-substituted-SN-38 | Topoisomerase I inhibitor (hypoxia-activated prodrug) | Inhibited topoisomerase I at a similar concentration to SN-38. nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 inhibitor | Potent HDAC3 inhibition (IC50: 95.48 nM) and in vivo tumor growth inhibition (48.89%). nih.gov |
| (S)-17b (pyridazone-based benzamide) | Class I HDAC inhibitor | Potent in vitro inhibition of class I HDACs and excellent in vivo antitumor activity. nih.govacs.org |
| BJ-13 (benzamide derivative) | Induces oxidative stress-mediated apoptosis | Potent antiproliferative activity in gastric cancer cells. nih.gov |
Antiviral Drug Candidates
The broad-spectrum antiviral potential of benzamide derivatives is an active area of investigation. Research has shown that these compounds can target various stages of the viral life cycle. For example, a benzamide derivative named AH0109 has demonstrated potent anti-HIV-1 activity by inhibiting both reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Notably, AH0109 was effective against HIV-1 strains resistant to several existing antiretroviral drugs. nih.govnih.gov
Another approach involves targeting host enzymes that are crucial for viral replication. Deubiquitinase (DUB) enzymes are exploited by several viruses, and inhibiting them presents a novel antiviral strategy. rsc.org A series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed as DUB inhibitors and showed strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus. rsc.org
Furthermore, N-phenyl benzamides have been identified as effective inhibitors of enteroviruses, such as Coxsackievirus A9 (CVA9). nih.gov These compounds appear to act by directly binding to the virions, thereby inactivating them. nih.gov The development of benzamide derivatives as inhibitors of influenza A nucleoprotein has also shown promise, with one compound inhibiting nuclear accumulation of the viral nucleoprotein. scirp.org
Innovations in Antidiabetic Therapies
Benzamide derivatives are being explored for their potential in the treatment of type 2 diabetes mellitus. One promising target is glucokinase (GK), an enzyme that plays a key role in glucose sensing and insulin (B600854) secretion. Computational studies have been employed to design benzamide derivatives as potent glucokinase activators. nih.govnih.gov These studies aim to identify the essential structural features required for optimal activity. nih.gov
Several series of benzamide derivatives have been synthesized and evaluated for their glucokinase activation activity, with some showing considerable antihyperglycemic effects in animal models. nih.gov For example, 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have been assessed for their in vivo antidiabetic activity in streptozotocin-induced diabetic rats, with one compound showing enhanced activity. researchgate.net The goal of this research is to develop orally active agents that are effective and well-tolerated for the management of hyperglycemia. researchgate.net
Role in Neurological and Antiarrhythmic Drug Development
The therapeutic reach of benzamide derivatives extends to the central nervous system (CNS) and cardiovascular system. The ability of drugs to penetrate the blood-brain barrier is a significant challenge in treating CNS disorders. nih.gov However, the chemical properties of certain benzamides make them suitable candidates for CNS drug development. For instance, 5-substituent-N-arylbenzamide derivatives have been discovered as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a therapeutic target for Parkinson's disease. nih.gov These compounds have demonstrated good brain exposure and oral bioavailability. nih.gov
In the realm of cardiovascular medicine, benzamide derivatives have been investigated for their antiarrhythmic properties. nih.gov Specifically, benzamides with 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain have shown oral antiarrhythmic activity in mice. nih.gov One such compound, flecainide (B1672765) acetate, was selected for clinical trials as an antiarrhythmic agent. nih.gov The basicity of the amine nitrogen and the nature of the linker between the heterocycle and the amide nitrogen are crucial for antiarrhythmic activity. nih.gov
Optimization Strategies for Lead Compounds
While the specific biological profile of this compound is not extensively detailed in publicly available research, the principles of medicinal chemistry allow for the extrapolation of optimization strategies from related compounds. These strategies are crucial for transforming a lead compound into a viable drug candidate with enhanced potency, selectivity, and pharmacokinetic properties.
Further Structure-Activity Relationship Refinements
The exploration of the structure-activity relationship (SAR) is a cornerstone of drug development, providing insights into how chemical modifications influence biological activity. For this compound, SAR studies would systematically probe the contributions of its distinct structural features.
The substitution pattern on both aromatic rings is a key area for refinement. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of an electron-donating methyl group and an electron-withdrawing nitro group on the N-phenyl ring was found to significantly enhance inhibitory activity against α-glucosidase and α-amylase. acs.org This suggests that the electronic properties of the substituents play a critical role. Altering the position and nature of the fluorine atom on the N-phenyl ring of this compound could modulate its binding affinity and metabolic stability.
Furthermore, the amide linker is a crucial determinant of the molecule's conformation and hydrogen bonding capabilities. Modifications to this linker, such as introducing conformational constraints or altering its length, could lead to improved interactions with biological targets. The planarity between the two aromatic rings, as observed in the crystal structure of N-(4-chlorophenyl)-4-nitrobenzamide, and the torsion angles influenced by the amide group are important structural parameters that can be fine-tuned. chemicalbook.comacs.orgnih.gov
Systematic modifications and the generation of a library of analogs, followed by biological screening, would be instrumental in elucidating a comprehensive SAR for this class of compounds.
Design of Multi-Targeting Agents
The "one-drug-one-target" paradigm has been increasingly challenged by the complexity of multifactorial diseases. Consequently, the design of multi-targeting agents, which can simultaneously modulate multiple biological targets, has gained significant traction. mdpi.comnih.govrsc.org The benzamide scaffold is well-suited for the development of such agents. mdpi.comnih.gov
For instance, benzamide derivatives have been explored as multi-target potential drugs for Alzheimer's disease, inhibiting both acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Similarly, the benzimidazole scaffold, which shares structural similarities with the benzamide core, has been utilized to create hybrid molecules with inhibitory activity against cyclooxygenases (COXs), lipoxygenases (LOXs), and tumor necrosis factor-alpha (TNF-α). nih.gov
Leveraging the this compound scaffold, one could envision incorporating pharmacophoric elements known to interact with other relevant targets. This could be achieved through molecular hybridization, where distinct pharmacophores are combined into a single molecule. For example, by appending a moiety known to inhibit a protein kinase to the this compound structure, a dual inhibitor could potentially be developed. This strategy has been successfully employed in designing multi-target drugs for complex diseases like cancer and inflammatory disorders. nih.govacs.org
Emerging Research Areas and Unexplored Therapeutic Applications
The therapeutic potential of this compound and its derivatives is not limited to their currently investigated applications. The unique chemical features of this compound open doors to several emerging research areas.
The nitroaromatic group, a key feature of the molecule, is present in a number of drugs with diverse therapeutic benefits, including antimicrobial, antiparasitic, anti-inflammatory, and anticancer properties. mdpi.commdpi.commdpi.com The bioreduction of the nitro group can lead to the formation of reactive species that are central to the mechanism of action of many nitroaromatic drugs. scielo.brresearchgate.net This suggests that this compound could be explored as a potential agent against infectious diseases or as a hypoxia-activated prodrug in cancer therapy. For instance, derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole have shown promising antitrypanosomal activity. nih.govresearchgate.net
Furthermore, the benzamide core is a versatile scaffold found in drugs targeting a wide array of receptors and enzymes. For example, benzamide derivatives have been investigated as inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a potential target for cancer therapy. acs.orgacs.org The structural similarity of this compound to these inhibitors suggests its potential utility in oncology.
The field of targeted protein degradation, utilizing technologies like proteolysis-targeting chimeras (PROTACs), represents another exciting frontier. Benzamide-type derivatives have been developed as novel binders for cereblon (CRBN), a component of the E3 ubiquitin ligase complex, for the design of potent and selective protein degraders. nih.gov The this compound scaffold could potentially be adapted for this purpose, opening up new avenues for therapeutic intervention.
Challenges and Opportunities in this compound Research
Despite the promising potential, the development of this compound and related nitroaromatic compounds is not without its challenges. A significant concern is the potential for toxicity associated with the nitro group. Nitroaromatic compounds have been linked to mutagenicity and genotoxicity, which can be a major hurdle in drug development. acs.orgscielo.brnih.gov The reduction of the nitro group can lead to the formation of reactive intermediates that can interact with cellular macromolecules, leading to adverse effects. researchgate.net Therefore, a thorough toxicological evaluation is essential for any lead compound in this class.
Another challenge lies in achieving target selectivity. The benzamide scaffold can interact with a broad range of biological targets, which, while advantageous for designing multi-target agents, can also lead to off-target effects. Careful optimization of the structure is required to ensure that the compound interacts with the desired targets with high affinity and selectivity.
Despite these challenges, there are significant opportunities. The very presence of the nitro group, while a potential liability, also offers a unique mechanism of action that can be exploited, particularly in areas like antimicrobial and cancer therapy. mdpi.com The versatility of the benzamide scaffold allows for extensive chemical modification, providing ample opportunities to optimize the compound's properties and mitigate potential risks. mdpi.com The application of modern drug design strategies, such as scaffold-based optimization and the use of in silico predictive tools, can help to navigate the complexities of developing safe and effective drugs from this chemical class. arxiv.org
Q & A
Q. How can substituent effects (e.g., Cl vs. F) be systematically studied to enhance bioactivity?
- Methodology : Synthesize analogs (e.g., 4-chloro or 4-bromo derivatives) and compare SAR via enzymatic inhibition assays. Use Hammett plots to correlate electronic parameters (σ) with activity trends. Pair with crystallography to map steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
